6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol
Description
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)ethyl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-15-12(8-13(17)16-9)7-4-10-2-5-11(14)6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSYBVUARXZQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The structure of this compound features a pyrimidine ring substituted with a chlorophenethyl group and a hydroxyl moiety. This configuration contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator by binding to active sites, thereby hindering substrate access or altering receptor signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Activity
- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these assays are often in the low micromolar range, indicating potent anticancer properties.
-
Anti-inflammatory Effects
- The compound has shown potential in reducing pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses. Studies have indicated significant reductions in TNF-alpha production in macrophages treated with this compound.
-
Antimicrobial Properties
- Preliminary evaluations reveal that this compound possesses antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 4 µg/mL to 2048 µg/mL, highlighting its broad-spectrum efficacy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid | Structure | Anticancer, anti-inflammatory |
| 3-(thiophen-3-yl)-1H-pyrazole-4-carboxamide | Structure | Antimicrobial, enzyme inhibition |
The presence of the chlorophenethyl group enhances the interaction with biological targets compared to other derivatives, leading to distinct biological profiles.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549.
- Anti-inflammatory Activity : A study reported that the compound significantly reduced TNF-alpha production in macrophages, indicating its role in modulating inflammatory responses.
- Antimicrobial Evaluation : The compound was tested against various bacterial strains, showcasing MIC values that affirm its broad-spectrum antimicrobial activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural analogs based on substituent patterns and predicted physicochemical properties:
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, I) at the para position enhance electrophilicity, whereas electron-donating groups (e.g., OCH₃ in ) decrease acidity (pKa ~8 for Cl-substituted analogs vs. lower acidity for OCH₃).
- Molecular Weight and Lipophilicity : The phenethyl chain in the target compound increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration compared to phenyl analogs.
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol typically involves two key stages:
- Synthesis of the pyrimidin-4-ol core with a methyl group at the 2-position.
- Introduction of the 4-chlorophenethyl substituent at the 6-position via nucleophilic substitution or coupling reactions.
Preparation of the Pyrimidin-4-ol Core
Synthesis of 4,6-Dihydroxy-2-methylpyrimidine as a Precursor
A crucial intermediate for preparing substituted pyrimidin-4-ol derivatives is 4,6-dihydroxy-2-methylpyrimidine, which can be converted to the target compound by selective substitution at the 6-position.
Method: Condensation of acetamidinium chloride with diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid, yields 4,6-dihydroxy-2-methylpyrimidine. This process is carried out under controlled temperature and pH conditions to optimize yield and purity.
-
- Reactants: Sodium methylate, dimethyl malonate, and acetamidine hydrochloride in methanol.
- Conditions: Ice bath during initial mixing, warming to 18–25 °C for 3–5 hours reaction time.
- Post-reaction: Methanol removal under reduced pressure, pH adjustment to 1–2, crystallization at 0 °C, filtration, washing with ice methanol, and drying.
- Yield: Approximately 86% with high purity suitable for further functionalization.
| Parameter | Value/Condition |
|---|---|
| Solvent | Methanol |
| Temperature (initial) | 0 °C (ice bath) |
| Temperature (reaction) | 18–25 °C |
| Reaction time | 3–5 hours |
| pH adjustment | 1–2 |
| Crystallization temperature | 0 °C |
| Yield | ~86% |
Summary Table of Preparation Methods
Research Findings and Considerations
Environmental and Safety Aspects: The use of triphosgene instead of toxic reagents like POCl3 or phosgene for pyrimidine ring formation improves safety and environmental footprint, making the process suitable for industrial scale.
Process Optimization: Reaction parameters such as solvent choice, temperature control, molar ratios, and pH adjustment significantly affect yield and purity. Industrial processes emphasize reproducibility and scalability with high yields.
Crystallographic Confirmation: Single-crystal X-ray diffraction studies confirm the molecular structure and purity of the synthesized compound, ensuring the reliability of the synthetic route.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
